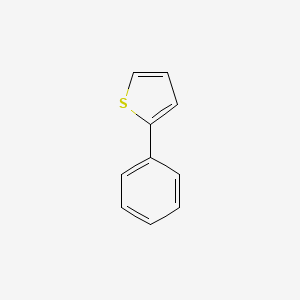

2-Phenylthiophene

説明

Historical Context of Thiophene (B33073) and Derivatives in Chemical Science

The story of 2-phenylthiophene is intrinsically linked to the discovery and subsequent exploration of thiophene and its derivatives.

Discovery and Early Characterization of Thiophene

Thiophene was first identified in 1882 by Victor Meyer as an impurity in commercial benzene (B151609). chemicalbook.comderpharmachemica.com The presence of this sulfur-containing heterocycle was revealed through the "indophenin" reaction, where the blue dye indophenin is formed upon heating a mixture of isatin (B1672199) and concentrated sulfuric acid with crude benzene. chemicalbook.comderpharmachemica.comsciensage.info Pure benzene, derived from the decarboxylation of benzoic acid, did not produce this color change, leading to the isolation and characterization of thiophene. chemicalbook.com This discovery marked a significant moment in organic chemistry, unveiling a new class of aromatic compounds. derpharmachemica.comsciensage.info Thiophene's name is derived from the Greek words "theion" (sulfur) and "phaino" (shining). derpharmachemica.comsciensage.info

Evolution of Thiophene Chemistry and its Significance

Following its discovery, the study of thiophene chemistry rapidly expanded. The period from 1883 to 1888 is often referred to as the "Victor Meyer period," during which a substantial body of foundational research was published. cnr.it A second wave of intensive research, known as the "Steinkopf period," occurred between 1918 and 1941. cnr.it The commercial availability of thiophene starting in 1945 further catalyzed research, leading to a deeper understanding of its properties and reactivity. cnr.it Thiophene and its derivatives are recognized for their structural analogy to benzene compounds, often exhibiting similar physical properties like boiling point and odor. derpharmachemica.com They are naturally found in coal tar distillates and petroleum. derpharmachemica.comrroij.com The development of various synthetic routes, such as the Paal-Knorr thiophene synthesis and the Gewald reaction, has enabled the creation of a vast array of substituted thiophenes with diverse functionalities. derpharmachemica.comrroij.com

Contemporary Relevance of this compound as a Core Structure

This compound has emerged as a crucial structural motif in modern chemical research, owing to its adaptable nature and significant influence on molecular properties.

Role as a Versatile Heterocyclic Building Block

The this compound scaffold is a key intermediate in the synthesis of more complex molecules. chemimpex.com Its structure, combining an electron-rich thiophene ring with a phenyl group, imparts enhanced electronic properties and stability. chemimpex.com This makes it a desirable building block for creating a wide range of organic compounds. chemimpex.com The reactivity of the thiophene ring allows for further functionalization, enabling the construction of intricate molecular architectures. chemimpex.com For instance, it can be a precursor in the synthesis of various derivatives, including those with applications in dye and sensor technologies. cymitquimica.com

Interdisciplinary Impact across Materials Science, Organic Electronics, and Medicinal Chemistry

The unique characteristics of this compound have led to its use in several high-impact fields:

Materials Science: this compound and its derivatives are integral to the development of advanced materials. chemimpex.com They are used in the synthesis of conductive polymers, which are key components in flexible electronics and sensors. chemimpex.com The incorporation of the this compound unit can influence the material's optical and electronic properties. acs.org

Organic Electronics: This is a field where this compound has shown exceptional promise. It serves as a fundamental component in organic semiconductors, significantly enhancing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Its role as an organic sensitizer (B1316253) helps to improve the performance and stability of solar cells. acs.org Derivatives of this compound are also investigated for their potential in organic field-effect transistors (OFETs). aip.org

Medicinal Chemistry: The thiophene ring is a "privileged pharmacophore," meaning it is a common feature in many biologically active compounds. nih.gov The this compound scaffold is explored in drug discovery for its potential to interact with biological systems. chemimpex.com Researchers have investigated this compound derivatives for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiijpbs.comontosight.ai For example, certain 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown notable antibacterial activity. ijpbs.comnih.gov

Table of Compound Properties

| Property | Value |

| Molecular Weight | 160.24 g/mol |

| Melting Point | 34-36 °C |

| Boiling Point | 256 °C |

| Flash Point | 109 °C |

| Appearance | White to Almost white powder to crystal |

Data sourced from multiple chemical suppliers and databases. fishersci.attcichemicals.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylthiophene and Its Derivatives

Catalytic Approaches to C-C and C-S Bond Formation

Catalytic methods offer powerful tools for the synthesis of complex aromatic systems like 2-phenylthiophene from simpler, readily available precursors. These reactions often proceed with high selectivity and functional group tolerance, minimizing the need for protecting groups and reducing synthetic steps.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. Direct C-H arylation and cross-coupling reactions are particularly prominent in the synthesis of biaryl compounds, including arylated thiophenes. conicet.gov.ar

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for creating C-C bonds. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium(0) catalyst and a base. nih.govd-nb.info For the synthesis of this compound, this reaction can be performed by coupling a phenylboronic acid with a 2-halothiophene or a thiophene-2-boronic acid with a halobenzene. rasayanjournal.co.in

The reaction is highly regioselective, particularly when using substrates like 2-bromo-5-(bromomethyl)thiophene (B1590285), where the coupling preferentially occurs at the C-Br bond over the C-Br bond of the benzyl (B1604629) halide, due to the slower oxidative addition at the sp3-hybridized carbon. d-nb.info This method tolerates a wide array of functional groups on both the thiophene (B33073) and the arylboronic acid, allowing for the synthesis of a diverse library of 5-arylthiophene derivatives. doaj.orgmdpi.com Nickel complexes have also been explored as a more cost-effective alternative to palladium for catalyzing Suzuki-Miyaura reactions to produce 2-arylthiophenes. rasayanjournal.co.in

| Thiophene Substrate | Aryl Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76% | nih.gov |

| 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 89% | doaj.org |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Good | mdpi.com |

| Bromothiophene | Arylboronic acid | Ni(cod)₂ | K₂CO₃ | Deep Eutectic Solvent (DES) | 88% (for this compound) | rasayanjournal.co.in |

Direct C-H olefination represents a highly atom-economical strategy for C-C bond formation, as it circumvents the need for pre-functionalized starting materials like organohalides or organometallics. orgsyn.org In the context of thiophene chemistry, palladium-catalyzed C-H olefination has been developed to introduce alkene substituents. The use of specific ligands is often crucial for achieving high reactivity and selectivity.

An efficient method for the C-H olefination of thiophenes has been developed using a palladium(II) catalyst promoted by an S,O-ligand. researchgate.net This catalytic system selectively promotes the C-2 olefination of a wide range of thiophenes, including those with both electron-donating and electron-withdrawing groups, under mild conditions. researchgate.net This methodology is particularly valuable for synthesizing 2,3-disubstituted thiophenes, which can be challenging to access through other C-H functionalization routes. researchgate.net More broadly, ligands such as monoprotected amino acids (MPAA) have been shown to significantly promote Pd-catalyzed C(sp3)-H olefination reactions, highlighting the power of ligand development in advancing C-H activation chemistry. nih.gov

| Thiophene Substrate | Olefin | Catalyst System | Oxidant/Additive | Key Feature | Reference |

|---|---|---|---|---|---|

| 3-Substituted Thiophenes | Acrylates | Pd(OAc)₂ / S,O-Ligand | Ag₂CO₃ | Provides direct access to 2,3-disubstituted thiophenes. | researchgate.net |

| Phenylacetic Acids | Ethyl acrylate | Pd(OAc)₂ / Ac-Ile-OH (MPAA ligand) | Ag₂CO₃ / K₂CO₃ | MPAA ligand accelerates ortho-C-H olefination. | orgsyn.org |

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations. Copper-mediated and catalyzed reactions are particularly effective for C-S bond formation and have been successfully applied to the synthesis of the thiophene ring itself through various cyclization strategies. dntb.gov.uarsc.org

The metal-catalyzed heterocyclization of functionalized alkynes bearing a nucleophilic group is a powerful, atom-economical method for synthesizing heterocycles. psu.edu For thiophene synthesis, this involves the intramolecular cyclization of substrates containing both a sulfur atom and an alkyne moiety. psu.edumdpi.com

Copper catalysts have proven effective in promoting such cyclizations. For example, (Z)-1-en-3-ynyl(butyl)sulfanes react with two equivalents of copper(II) halides (CuCl₂ or CuBr₂) to yield substituted 3-halothiophenes. mdpi.com The proposed mechanism involves a copper-promoted 5-endo-dig S-cyclization. mdpi.com Another approach involves the copper(I)-catalyzed tandem reaction of 1-phenylsulfonylalkylidenethiiranes with terminal alkynes, which provides access to highly functionalized thiophenes. mdpi.com These methods demonstrate the utility of copper in constructing the thiophene core from acyclic, sulfur-containing alkyne precursors.

| Substrate Type | Catalyst/Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuCl₂ or CuBr₂ | MeCN or THF | Substituted 3-halothiophenes | mdpi.com |

| 1-Phenylsulfonylalkylidenethiiranes and Terminal Alkynes | CuCl / DBU | Toluene | Functionalized Thiophenes | mdpi.com |

| 8-Halo-1-ethynylnaphthalenes and Potassium ethylxanthate | Copper catalyst | Not specified | Thiophene-fused 6/5 π-systems | researchgate.net |

Copper-catalyzed C-H imidation has emerged as a valuable method for introducing nitrogen-containing functional groups into aromatic and heteroaromatic systems. This reaction typically involves the activation of a C-H bond and subsequent formation of a C-N bond with an imide source.

A highly efficient amidation of heterocycles, including thiophene, has been achieved using N-fluorobenzenesulfonimide (NFSI) as the nitrogen source in the presence of a cuprous iodide catalyst. organic-chemistry.org This reaction proceeds via a presumed C-H bond activation to generate various α-amidated heterocycles in good to excellent yields. organic-chemistry.org While direct C-H imidation of this compound itself is not the primary focus of these studies, the methodology is applicable to the thiophene ring and represents an advanced strategy for creating thiophene derivatives with C-N bonds, which are precursors to other functional groups. nih.govresearchgate.net

| Heterocycle | Imidating Agent | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Thiophene | N-Fluorobenzenesulfonimide (NFSI) | CuI | Generates α-amidated thiophene derivatives in good to excellent yields. | organic-chemistry.org |

| Methyl Sulfides (Aromatic & Aliphatic) | N-Fluorobenzenesulfonimide (NFSI) | Copper catalyst (ligand-free) | Direct imidation of methyl C(sp³)–H bond. | nih.gov |

| Imidazopyridines | N-Fluorobenzenesulfonimide (NFSI) | Copper-mediated (additive-free) | Direct C3 amination with broad substrate scope. | researchgate.net |

Copper-Mediated/Catalyzed Cyclization Strategies

Strategies for Selective Functionalization

Selective functionalization of the this compound scaffold is crucial for tuning its electronic and physical properties. This can be achieved through various strategies, including the modification of substituents on the thiophene ring.

A notable strategy for the functionalization of thiophene rings involves a one-pot decarbonylation and halogenation process. This approach is particularly useful for introducing halogen atoms at specific positions, which can then serve as handles for further cross-coupling reactions.

A prime example is the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde (B91291). bg.ac.rsresearchgate.net When 5-phenylthiophene-2-carbaldehyde is treated with bromine in a mixture of chloroform (B151607) and water at room temperature, it undergoes a reaction that results in the removal of the formyl group (decarbonylation) and the introduction of two bromine atoms onto the thiophene ring. bg.ac.rs This reaction proceeds under mild conditions and provides a direct route to 3,4-dibromo-2-phenylthiophene.

The mechanism of this transformation has been investigated through experimental and computational studies. bg.ac.rs It is proposed that the reaction is initiated by the attack of bromine on the thiophene ring. The presence of substituents on the phenyl ring can influence the reactivity; for instance, electron-withdrawing groups like nitro or cyano groups at the para-position of the phenyl ring were found to inhibit the reaction, resulting in a complex mixture with the starting material being the main component. bg.ac.rs Conversely, a derivative with a para-fluoro substituent on the phenyl ring reacts similarly to the unsubstituted compound. bg.ac.rs

The resulting di-brominated this compound is a versatile intermediate. It can be further functionalized using cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce other aryl groups, leading to the synthesis of 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes. bg.ac.rsresearchgate.net

Table 1: Decarbonylative Dibromination of 5-Phenylthiophene-2-carbaldehyde Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Phenylthiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, Room Temperature | 3,4-Dibromo-2-phenylthiophene | Side product | bg.ac.rs |

| 5-(4-Fluorophenyl)thiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, Room Temperature | 3,4-Dibromo-2-(4-fluorophenyl)thiophene | Not specified | bg.ac.rs |

| 4-Bromo-5-phenylthiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, Room Temperature | 3,4-Dibromo-2-phenylthiophene | Side product | bg.ac.rs |

| 5-(4-Nitrophenyl)thiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, Room Temperature | Complex mixture | - | bg.ac.rs |

| 5-(4-Cyanophenyl)thiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, Room Temperature | Complex mixture | - | bg.ac.rs |

The construction of the this compound skeleton is frequently achieved through transition-metal-catalyzed cross-coupling reactions. These methods involve the formation of a C-C bond between an aryl halide and a thiophene precursor, offering a high degree of modularity and functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for the synthesis of this compound and its derivatives. It typically involves the coupling of a thiophene boronic acid or ester with an aryl halide, or conversely, a phenylboronic acid with a halogenated thiophene. mdpi.com For example, 5-phenylthiophene-2-carbaldehyde can be synthesized in high yield via the Suzuki-Miyaura coupling of 5-bromothiophene-2-carbaldehyde (B154028) and phenylboronic acid. Similarly, 2-(bromomethyl)-5-aryl-thiophenes can be prepared through the reaction of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. d-nb.info Nickel-catalyzed Suzuki-Miyaura reactions have also been developed as a more cost-effective alternative to palladium. rasayanjournal.co.in

Negishi Coupling: The Negishi reaction provides another efficient route to this compound. This method utilizes an organozinc reagent, which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. For instance, the reaction of thienyllithium with zinc chloride generates the corresponding organozinc reagent, which can then be coupled with iodobenzene (B50100) using a palladium catalyst to afford this compound in an 85% yield. scielo.brresearchgate.net This method can be extended to synthesize 2,5-diarylthiophenes. researchgate.net

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This method has been employed for the synthesis of this compound derivatives. For example, 2,4-dimethyl-5-phenylthiophene (B1278431) can be prepared by the Stille coupling of 5-bromo-2,4-dimethylthiophene with tributylphenylstannane.

Ullmann Coupling: The Ullmann reaction, a classical method for aryl-aryl bond formation, can also be applied to the synthesis of this compound. This reaction typically involves the copper-mediated coupling of an aryl halide. A modified Ullmann-type reaction using 2-thienylcopper, prepared from 2-thienyllithium (B1198063) and a copper(I) salt, with iodobenzene in a solvent like pyridine (B92270) or quinoline (B57606) yields this compound. scispace.comacs.org The reaction rate is significantly increased when the iodobenzene contains strongly electron-attracting groups. scispace.com

Heck Coupling: While less common for the direct synthesis of this compound from simple aryl halides and thiophene, the Heck reaction, which couples an unsaturated halide with an alkene, has been used to synthesize more complex structures containing phenyl-thiophene linkages, such as poly(phenylenevinylene-alt-thienylenevinylene)s. koreascience.krwikipedia.org

Table 2: Cross-Coupling Reactions for the Synthesis of this compound and Derivatives

| Coupling Reaction | Thiophene Precursor | Aryl Precursor | Catalyst/Reagents | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 5-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenylthiophene-2-carbaldehyde | High | |

| Suzuki-Miyaura | 2-Bromothiophene | Phenylboronic acid | Ni(cod)₂/K₂CO₃ | This compound | 88 | rasayanjournal.co.in |

| Negishi | Thiophene | Iodobenzene | n-BuLi, ZnCl₂, Pd₂(dba)₃ | This compound | 85 | scielo.brresearchgate.net |

| Stille | 5-Bromo-2,4-dimethylthiophene | Tributylphenylstannane | Pd₂(dba)₃ | 2,4-Dimethyl-5-phenylthiophene | 72 | |

| Ullmann | 2-Thienyllithium | Iodobenzene | CuBr, Pyridine | This compound | - | scispace.com |

Chemical Reactivity and Functionalization of the 2 Phenylthiophene Core

Reactions at the Thiophene (B33073) Ring

The thiophene ring in 2-phenylthiophene is generally more susceptible to electrophilic attack than the phenyl ring. The position of substitution on the thiophene ring is influenced by the electronic and steric effects of the phenyl group.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In substituted benzenes, the existing substituent dictates the position of the incoming electrophile. Electron-donating groups activate the ring and direct electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct them to the meta position. fiveable.meunizin.orglibretexts.org This regioselectivity is determined by the stability of the carbocation intermediate (arenium ion) formed during the reaction. total-synthesis.comlibretexts.org

For five-membered heterocyclic compounds like furan (B31954), pyrrole, and thiophene, electrophilic substitution preferentially occurs at the C2 (or α) position, adjacent to the heteroatom. This preference is due to the greater stabilization of the carbocation intermediate through resonance, which involves the lone pair of electrons on the heteroatom. organicchemistrytutor.com

In the case of this compound, the phenyl group at the 2-position influences the regioselectivity of further substitutions on the thiophene ring. For instance, the Vilsmeier-Haack reaction of 5-phenylthiophene, which introduces an aldehyde group, occurs at the 2-position. Subsequent electrophilic substitutions, such as bromination or nitration, are then directed to the 3-position by the electron-withdrawing aldehyde group.

Modern synthetic methods enable highly selective functionalization of specific C-H bonds, often overcoming the inherent reactivity patterns of a molecule. nih.govsioc-journal.cn These strategies include the use of directing groups and transition metal catalysis.

Directed ortho-Metalation (DoM): This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of the nearest ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org While highly effective for many aromatic systems, its application to π-excessive heterocycles like thiophene can be challenging, as lithiation tends to occur preferentially at the C2 position. uwindsor.ca However, DoM can be a valuable tool for introducing substituents at specific locations that are otherwise difficult to access. For example, it can be used for the regioselective methylation of thiophene derivatives. vulcanchem.com

Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. mdpi.comresearchgate.net By choosing the appropriate metal catalyst and directing group, it is possible to achieve high site-selectivity. rsc.org For instance, palladium-catalyzed cross-coupling reactions have been used for the C2-heteroarylation of quinoline (B57606) N-oxides. mdpi.com While specific applications to this compound are an active area of research, these methods hold great promise for its selective derivatization.

Reactivity of the Phenyl Substituent

While the thiophene ring is generally more reactive towards electrophiles, the phenyl substituent can also undergo various chemical modifications.

The reactivity of the phenyl ring in this compound is influenced by the thiophene moiety. The nature of substituents on the phenyl ring can, in turn, affect the reactivity of the entire molecule. For example, in the reaction of 2-thienylcopper with iodoarenes to form 2-arylthiophenes, electron-withdrawing groups like nitro or methoxycarbonyl on the iodoarene increase the reaction rate. scispace.com Conversely, electron-donating groups like methoxy (B1213986) can decrease the rate. scispace.com This demonstrates that electronic effects are transmitted between the two rings, influencing their chemical behavior.

Oxidative Transformations and Metabolites

The metabolism of this compound involves oxidative pathways that transform the molecule into more polar, excretable compounds. These transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govtandfonline.com

The enzymatic oxidation of this compound can proceed through several pathways, leading to a variety of metabolites. mdpi.com The primary routes involve oxidation of the sulfur atom in the thiophene ring (sulfoxidation) and oxidation of the thiophene ring itself (epoxidation and dihydroxylation).

Incubation of this compound with rat liver microsomes or recombinant human cytochrome P450 1A1 (CYP1A1) results in the formation of two key reactive intermediates: a thiophene-S-oxide and a thiophene epoxide. nih.govscispace.comfemaflavor.org These intermediates can then undergo further reactions, such as dimerization or conjugation with glutathione (B108866) (GSH). nih.govfemaflavor.org

The major metabolic pathways include:

Sulfoxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This reactive intermediate can then dimerize via a Diels-Alder reaction or react with nucleophiles like GSH. nih.govfemaflavor.org

Epoxidation: The 4,5-double bond of the thiophene ring is oxidized to form an epoxide. This epoxide is also a reactive intermediate that can be attacked by nucleophiles like GSH. nih.govfemaflavor.org

Dihydroxylation: Dioxigenase enzymes can catalyze the cis-dihydroxylation of the thiophene ring, though sulfoxidation is often the preferred pathway. researchgate.net

The relative importance of these pathways can be influenced by the specific CYP isozyme involved and the presence of co-substrates like GSH. femaflavor.org For example, CYP1A1 primarily produces the S-oxide dimer of this compound, while other CYP enzymes, such as CYP2C9, are involved in both sulfoxidation and epoxidation. femaflavor.org

Table of Metabolites from this compound Oxidation

| Precursor | Enzyme System | Major Metabolites | Pathway |

| This compound | Rat liver microsomes, CYP1A1 | This compound-S-oxide dimers, GSH adducts of S-oxide, GSH adducts of 4,5-epoxide | Sulfoxidation, Epoxidation |

| This compound | Toluene Dioxygenase (TDO) | (1S,2R)-cis-dihydrodiol, Sulfoxide (B87167) | Dihydroxylation, Sulfoxidation |

| 4-(Thiophen-2-yl)benzoic acid | CYP199A4 | Sulfoxide dimers | Sulfoxidation |

This table summarizes the major enzymatic oxidation products of this compound and related compounds based on available research.

Chemical Oxidation Reactions

The this compound core is susceptible to oxidation at both the sulfur atom and the thiophene ring, leading to the formation of reactive intermediates. The nature of the products formed is highly dependent on the oxidizing agent and the reaction conditions.

A significant area of research has been the metabolic oxidation of this compound, which serves as a model for how thiophene-containing drugs are processed in the body. Studies involving rat liver microsomes, which contain cytochrome P450 enzymes, have shown that the oxidation of this compound (2PT) proceeds through two primary pathways. aphrc.orgresearchgate.nettandfonline.com In the presence of NADPH and glutathione (GSH), this enzymatic oxidation leads to the simultaneous formation of two key reactive intermediates: a thiophene-S-oxide and a thiophene 4,5-epoxide. aphrc.orgnih.gov

These unstable intermediates rapidly react further to yield several distinct products aphrc.orgresearchgate.nettandfonline.com:

This compound-S-oxide (2PTSO) Dimers : The highly reactive S-oxide intermediate can undergo a Diels-Alder type dimerization to form stable sulfoxide dimers (2PTSOD). aphrc.orgresearchgate.net

Glutathione (GSH) Adducts : The S-oxide intermediate can be trapped by the nucleophile GSH through a 1,4-Michael-type addition, forming a specific glutathione adduct (designated 2PTGA). aphrc.orgtandfonline.com Concurrently, the 4,5-epoxide intermediate is attacked by GSH to form a different adduct (designated 2PTGB). aphrc.orgtandfonline.com

Thiolactone : A minor, unstable metabolite, 2-phenylthiolene thiolactone (2PTT), has also been identified. tandfonline.com

The distribution of these metabolites is influenced by the specific cytochrome P450 isozyme involved and the presence of trapping agents like GSH. tandfonline.com For instance, experiments with recombinant human cytochrome P450 1A1 primarily yield the S-oxide derived products, suggesting other enzymes are responsible for the epoxide pathway. aphrc.orgtandfonline.com

Formation of Complex Molecular Architectures

The robust aromatic nature and versatile reactivity of this compound make it an excellent building block for constructing larger, functional molecular systems. Its ability to act as a π-conjugated spacer or an electron-donating unit is particularly valuable in the fields of materials science and photonics.

Incorporation into Push-Pull Chromophores

Push-pull chromophores, characterized by an electron-donor (D) and an electron-acceptor (A) group linked by a π-conjugated bridge (D-π-A), are crucial for applications in nonlinear optics (NLO) and optoelectronics. The this compound moiety has been successfully incorporated into such systems, typically as part of the π-bridge or as a component of the donor group, to modulate the electronic and optical properties. acs.org

In other designs, the this compound unit acts as the π-linker. A notable example is the molecule (E)-2-(4-nitrostyryl)-5-phenylthiophene, a classic D-π-A structure where the phenylthiophene unit bridges a donor and an acceptor. researchgate.net Theoretical studies on more complex D-π-A systems have shown that incorporating a this compound spacer can significantly lower the HOMO-LUMO energy gap, leading to a red-shift in the maximum absorption wavelength and enhancing the push-pull mechanism that gives rise to desirable NLO properties. rsc.org

Table 1: Examples of Push-Pull Chromophores Incorporating this compound

| Chromophore Structure Type | Role of this compound | Key Finding | Reference(s) |

|---|---|---|---|

| Triarylamine Dyes | Donor Group | Positively shifts HOMO/LUMO levels, enhancing driving force for regeneration in DSSCs. | researchgate.net |

| Azo-Phenylthiophene Systems | π-Backbone | Forms D-π-A systems with significant intramolecular charge transfer, leading to high NLO response. | acs.org |

| Pyrene-Thiophene Systems | π-Spacer | Lowers the HOMO-LUMO band gap and increases the maximum absorption wavelength. | rsc.org |

| Styryl-Phenylthiophene | π-Bridge | Classic D-π-A structure demonstrating intramolecular charge transfer. | researchgate.net |

Synthesis of Liquid Crystalline Structures

The rigid, planar structure of the this compound core makes it an ideal mesogenic unit for the design of liquid crystals (LCs). Its incorporation into molecular structures can induce or modify mesomorphic behavior, leading to materials with applications in displays and sensors. The replacement of a simple phenyl ring with a this compound unit often enhances the polarizability and geometric anisotropy of the molecule, which are critical factors for the stability of liquid crystalline phases. tandfonline.com

A variety of liquid crystals based on this compound have been synthesized. For instance, a homologous series of compounds, (E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-alkoxy benzoate, was shown to exhibit a stable, enantiotropic nematic (N) phase over a wide temperature range. tandfonline.com The presence of the phenylthiophene unit, combined with a Schiff base/ester linkage, provides the necessary rigidity and linearity for the formation of this mesophase. tandfonline.com

Studies on other systems, such as three-ring calamitic (rod-like) mesogens, have demonstrated that the inclusion of a 2-monosubstituted thiophene ring can lead to a rich variety of mesophases, including nematic (N), smectic A (SmA), and smectic C (SmC) phases, depending on the nature and length of the terminal alkoxy chains. acs.org Bent-core liquid crystals have also been developed using a phenylthiophene central unit, where the thiophene ring introduces a strong increase in transition temperatures and can induce the appearance of calamitic phases. researcher.life

Table 2: Mesophase Behavior of Selected this compound-Based Liquid Crystals

| Compound Series | General Structure | Observed Mesophases | Reference(s) |

|---|---|---|---|

| Tn Series | Schiff base/ester with terminal this compound | Nematic (N) | tandfonline.com |

| Phenyl-thiophene three-ring systems | Phenyl-thiophene core with terminal alkoxy chains | Nematic (N), Smectic A (SmA), Smectic C (SmC) | acs.org |

| Bent-core systems | Phenylthiophene central unit with ester linkages | Calamitic phases (e.g., Nematic) | researcher.life |

Polymerization and Oligomerization

This compound can serve as a monomer for the synthesis of conjugated polymers and oligomers, which are of great interest for organic electronics. These materials combine the electronic properties of conjugated systems with the processability of polymers.

Chemical Polymerization Oxidative chemical polymerization is a common method to synthesize poly(this compound). The reaction is typically carried out using an oxidizing agent like iron(III) chloride (FeCl₃). tandfonline.com In this process, the FeCl₃ oxidizes the monomer to a radical cation. These radical cations then couple, and subsequent rearomatization drives the formation of the polymer chain. However, polymers derived from this compound, such as poly(this compound), often result in powders or porous films with low electrical conductivity compared to polymers like poly(3-phenylthiophene). tandfonline.com Copolymers have also been synthesized; for example, this compound can be copolymerized with 3-hexylthiophene (B156222) using FeCl₃ to create materials for photovoltaic applications. researchgate.net

Oligomerization The formation of well-defined oligomers from this compound and its derivatives is also a key area of study. Thiophene-phenylene co-oligomers (TPCOs) are highly emissive materials with potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org Density functional theory (DFT) calculations combined with experimental results have been used to understand the regioselectivity of the coupling reactions during oligomerization. aphrc.orgresearchgate.net The analysis of spin densities on the radical cations of the monomers helps predict the most likely positions for coupling, which influences the final structure and electronic properties of the resulting oligomers. aphrc.org For instance, fluorination of a this compound-containing oligomer was shown to lower the LUMO energy level, enabling balanced ambipolar charge transport in an OFET device. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Phenylthiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of 2-phenylthiophene. The spectra provide characteristic signals for both the phenyl and thiophene (B33073) moieties, and the chemical shifts and coupling patterns validate their connectivity.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the this compound molecule appear in distinct regions. rsc.orgrsc.org The protons on the phenyl group typically resonate as a multiplet in the aromatic region, while the three protons on the thiophene ring show characteristic shifts and coupling constants that confirm their relative positions. rsc.org For instance, a multiplet observed around 7.07-7.09 ppm can be assigned to the proton at the 4-position of the thiophene ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | 7.51 (d, J=7.6 Hz, 2H) | Phenyl protons (ortho) |

| 7.26 (t, J=6.8 Hz, 2H) | Phenyl protons (meta) | |

| 7.20 – 7.14 (m, 3H) | Phenyl (para) & Thienyl protons | |

| 6.97–6.95 (m, 1H) | Thienyl proton | |

| ¹³C NMR | 144.5 | Thienyl C2 |

| 134.5 | Phenyl C1 (ipso) | |

| 129.0 | Phenyl C3/C5 | |

| 128.1 | Thienyl C5 | |

| 127.5 | Phenyl C4 | |

| 126.0 | Phenyl C2/C6 | |

| 124.9 | Thienyl C3 | |

| 123.2 | Thienyl C4 |

Note: Data compiled from representative literature values. rsc.org Actual shifts can vary slightly based on solvent and concentration.

While 1D NMR confirms the connectivity, advanced 2D NMR techniques are employed to investigate the molecule's conformation, particularly the degree of rotation around the single bond connecting the phenyl and thiophene rings. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on through-space interactions between protons on the different rings, which helps in determining the preferred torsional angle and conformational dynamics in solution. mpg.de

Furthermore, specialized methods such as analyzing partially averaged dipolar couplings from NMR spectra of molecules dissolved in liquid crystalline solvents can yield precise information on molecular structure and the relative populations of different conformers. researchgate.net These advanced approaches are crucial for understanding the planarity and rotational barriers within phenylthiophene systems. researchgate.netcopernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of the molecule. These methods are highly sensitive to the types of chemical bonds present and are used to identify key functional groups and structural features.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum serves as a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups. sapub.org For this compound, the FT-IR spectrum is characterized by absorption bands typical for aromatic systems. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C ring stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations produce strong absorptions in the fingerprint region (below 1300 cm⁻¹).

C-S stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are also expected, though they can be weak and appear in the lower frequency region of the spectrum. iosrjournals.org

The specific pattern of these bands helps confirm the presence and substitution pattern of both the phenyl and thiophene rings. figshare.com

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. spectroscopyonline.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. sapub.org Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations, such as the symmetric breathing modes of the aromatic rings and the C-S bond vibrations, which are often strong in Raman scattering. rsc.org The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment. figshare.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the π-conjugated system of this compound by probing the transitions between electronic energy levels.

The electronic absorption spectrum of this compound, typically measured using UV-Visible spectroscopy, is characterized by strong absorption bands in the ultraviolet region. Studies have reported two primary electronic transitions for this compound, with absorption maxima (λ_max) around 282 nm and 264 nm. oup.com These absorptions are not attributed to localized transitions within either the benzene (B151609) or thiophene ring alone, but rather to transitions of the entire conjugated molecular system. oup.com The attachment of the thienyl moiety to a chromophore like benzene often results in a red-shift of the absorption wavelength. researchgate.net

Following photoexcitation, the molecule can relax through various pathways, including fluorescence and intersystem crossing to a triplet state. Ultrafast transient absorption spectroscopy has been used to study these excited-state dynamics. rsc.org For this compound, this research revealed an efficient intersystem crossing from the lowest singlet excited state (S₁) to the triplet manifold (T₁), occurring with a time constant of approximately 102 ± 5 picoseconds. rsc.org This rapid formation of a triplet state is a key photophysical characteristic of the phenylthiophene system. Spectroscopic investigations of related thiophene/phenylene co-oligomers also show that intermolecular interactions can play a significant role at higher concentrations, leading to the appearance of new, red-shifted emission bands. capes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (the highest occupied molecular orbital or HOMO) to higher energy ones (the lowest unoccupied molecular orbital or LUMO). ubbcluj.ro The wavelengths at which these absorptions occur provide valuable information about the electronic structure of the molecule. bspublications.net

In organic molecules with unsaturated centers, such as this compound, the most common electronic transitions are π → π* and n → π. bspublications.net The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of an electron from a non-bonding n orbital to an antibonding π* orbital. bspublications.net These transitions typically occur in the experimentally accessible region of the spectrum (200-700 nm). tanta.edu.eg

For this compound and its derivatives, the absorption spectra reveal characteristic peaks corresponding to these electronic transitions. For instance, studies on various phenylthiophene-based compounds show absorption patterns in the range of 370–395 nm. researchgate.net The conjugation between the phenyl and thiophene rings plays a significant role in the electronic properties, influencing the energy of these transitions. bspublications.net Increased conjugation generally leads to a bathochromic (red) shift, meaning the absorption peak moves to a longer wavelength. bspublications.net

In a study of phenylthiophene−dipicolinic acid-based emitters, the compounds were found to absorb in the UV region at wavelengths between 376 and 395 nm. acs.org The specific absorption maxima can be influenced by the solvent polarity. For example, in chloroform, these compounds absorb in the range of 378 to 396 nm. acs.org Another study on a fluorogenic probe containing a this compound residue identified an absorption peak at 298 nm, attributed to the peptide backbone, and another at 316 nm. nih.gov

The electronic transitions in this compound systems can be further understood by examining related structures. For example, SALPHEN and its metal complexes exhibit electronic transitions at 247, 319, and 387 nm, which are assigned to π → π* and n → π* transitions associated with the azomethine and phenolic oxygen components. rsc.org

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound/System | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Phenylthiophene-based compounds | Chloroform | 370-395 | researchgate.net |

| Phenylthiophene−dipicolinic acid emitters | Methanol | 376-395 | acs.org |

| Phenylthiophene−dipicolinic acid emitters | Chloroform | 378-396 | acs.org |

| Fluorogenic probe with this compound | Not specified | 298, 316 | nih.gov |

| SALPHEN | DMF | 247, 319, 387 | rsc.org |

This table provides a summary of the UV-Vis absorption data for this compound and related systems, highlighting the influence of molecular structure and solvent on the electronic transitions.

Photoluminescence Analysis

Photoluminescence is the emission of light from a substance after it has absorbed photons. This phenomenon encompasses both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). libretexts.org Analysis of the photoluminescence spectra of this compound systems provides insights into their excited-state properties and potential applications in areas like organic light-emitting diodes (OLEDs) and sensors.

Derivatives of this compound are known to be highly luminescent. acs.org For instance, certain phenylthiophene−dipicolinic acid-based emitters display strong blue luminescence in solution, with emission maxima ranging from 440 to 464 nm in methanol. acs.org The quantum yields of luminescence for these compounds are notably high, reaching up to 96%. acs.org Solvent polarity can significantly affect the emission properties; the fluorescence maxima for some derivatives vary by as much as 52 nm depending on the solvent. acs.org

In the solid state, these compounds also exhibit luminescence, although typically with a bathochromic shift (a shift to longer wavelengths) compared to their solution-phase emission. acs.org For example, solid-state quantum yields between 4% and 29% have been observed. acs.org

Azo-phenylthiophene derivatives have also been investigated for their photoluminescent properties. acs.org In thin films, these materials show emission peaks that are dependent on the deposition technique. For example, one compound deposited by physical vapor deposition (PVD) has photoluminescence peaks at 450 and 730 nm, while the same compound deposited by spin-coating shows three maxima at 410, 610, and 760 nm. acs.org The intensity of photoluminescence in these systems is often temperature-dependent, decreasing as the temperature increases. acs.org

The introduction of different functional groups to the this compound core can tune the photoluminescent properties. The presence of an electron-donating group like dimethylamine (B145610) can enhance luminescence. acs.org

Table 2: Photoluminescence Data for this compound Derivatives

| Compound/System | Medium | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Phenylthiophene−dipicolinic acid emitter 1 | Methanol | 383 | 440 | 0.96 | acs.org |

| Phenylthiophene−dipicolinic acid emitter 2 | Methanol | 385 | 447 | 0.98 | acs.org |

| Phenylthiophene−dipicolinic acid emitter 3 | Methanol | 363 | 449 | 0.49 | acs.org |

| Phenylthiophene−dipicolinic acid emitter 1 | Toluene | 385 | 425 | 0.99 | acs.org |

| Azo-phenylthiophene derivative A (PVD film) | Solid | 337.1 | 700 | Not Reported | acs.org |

| Azo-phenylthiophene derivative A (Spin-coated film) | Solid | 337.1 | 425, 650 | Not Reported | acs.org |

| Azo-phenylthiophene derivative B (PVD film) | Solid | 337.1 | 450, 730 | Not Reported | acs.org |

| Azo-phenylthiophene derivative B (Spin-coated film) | Solid | 337.1 | 410, 610, 760 | Not Reported | acs.org |

This table summarizes the photoluminescence characteristics of various this compound derivatives, illustrating the impact of molecular structure, medium, and deposition technique on their emission properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, which has a molecular formula of C₁₀H₈S, the calculated molecular weight is 160.236 g/mol . nist.govnist.gov

Electron ionization (EI) is a common method used in mass spectrometry. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z). nist.gov

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight. nist.gov This peak is often the most intense peak in the spectrum, indicating the relative stability of the molecular ion. In addition to the molecular ion, the spectrum displays various fragment ions that provide structural information.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is frequently used for the analysis of this compound and its derivatives in complex mixtures. rsc.orgbg.ac.rsshd-pub.org.rs In GC-MS analysis, the components of a mixture are first separated in the GC column and then introduced into the mass spectrometer for detection and identification. nih.gov

Several studies have reported the use of GC-MS for the characterization of this compound and its substituted analogs. For example, the GC-MS analysis of 3,5-dibromo-2-phenylthiophene (B428699) shows a molecular ion peak [M]⁺ at m/z 317.8. bg.ac.rs Similarly, 2,3,5-triphenylthiophene (B14700818) exhibits a molecular ion at m/z 312.1. bg.ac.rs These examples demonstrate the utility of GC-MS in confirming the identity of synthesized this compound derivatives.

Table 3: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Technique | Molecular Formula | Calculated Molecular Weight (g/mol) | Observed Molecular Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | EI-MS | C₁₀H₈S | 160.236 | 160.2 | nist.govrsc.org |

| 3,5-Dibromo-2-phenylthiophene | GC-MS | C₁₀H₆Br₂S | Not specified | 317.8 | bg.ac.rs |

| 2,3,5-Triphenylthiophene | GC-MS | C₂₂H₁₆S | Not specified | 312.1 | bg.ac.rs |

| 3,5-Bis(4-methoxyphenyl)-2-phenylthiophene | GC-MS | Not specified | Not specified | Not specified | bg.ac.rs |

| 4-(4-Bromo-5-phenyl-2-thienyl)benzonitrile | GC-MS | Not specified | Not specified | 346.0 (⁸¹Br) | bg.ac.rs |

This table presents mass spectrometry data for this compound and several of its derivatives, highlighting the molecular ion peaks observed using different MS techniques.

X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.

For this compound and its derivatives, SCXRD studies have been instrumental in elucidating their solid-state structures. For example, a phenylthiophene−dipicolinic acid-based emitter was successfully crystallized, and its structure was determined by SCXRD, revealing key details about its molecular conformation and packing in the solid state. acs.org

In another study, the crystal structure of a copper(II) complex containing an azo-functionalized Schiff base derived from a phenylthiophene moiety was analyzed. researchgate.net The analysis revealed a distorted square planar geometry for the copper center and provided insights into the intermolecular hydrogen bonding network. researchgate.net Similarly, the crystal structure of 4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium 4-aminoazobenzene-4′-sulfonate, a novel ionic crystal, was confirmed using SCXRD. researchgate.net

The synthesis and characterization of new Schiff bases have also benefited from SCXRD. For instance, two new thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives based on triphenylamine-thiophene were fully characterized, with their molecular structures being determined by single crystal X-ray structural analysis. researchgate.net

Table 4: Single Crystal X-ray Diffraction Data for Selected Phenylthiophene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Phenylthiophene−dipicolinic acid emitter 1 | Not specified | Not specified | O···H−C distances of 2.79 and 2.87 Å | acs.org |

| L-Phenylalaninium methanesulfonate | Monoclinic | P2₁ | a = 5.312 Å, b = 8.883 Å, c = 25.830 Å | researchgate.net |

| Azo-azomethine dyes | Monoclinic | P2₁/c | Not specified | researchgate.net |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | Not specified | Stick-like colorless crystals | mdpi.com |

This table summarizes key crystallographic data obtained from single crystal X-ray diffraction studies of various phenylthiophene derivatives.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine sample purity, and analyze the bulk properties of a material. libretexts.orglibretexts.org Unlike single crystal XRD, which requires a well-formed individual crystal, PXRD can be performed on a polycrystalline powder, making it more convenient for routine characterization. libretexts.orglibretexts.org The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. libretexts.org

In the context of this compound systems, PXRD is employed to confirm the crystalline nature of synthesized materials and to identify the phases present. For instance, the phase purity and crystallinity of synthesized azo-azomethine dyes were verified using PXRD. researchgate.net The technique is also used in conjunction with other characterization methods to provide a comprehensive understanding of the material's properties.

The powder X-ray diffraction measurement is typically carried out using a diffractometer with a specific X-ray source, such as Cu Kα radiation (λ = 1.54059 Å). rsc.org The data is collected over a range of 2θ angles at a specific scan rate. rsc.orgscielo.org.mx

While specific PXRD patterns for the parent this compound are not detailed in the provided context, the general application of this technique is crucial for the characterization of its derivatives and related materials. It allows for the verification of the crystalline structure of bulk samples, which is essential for correlating the material's properties with its solid-state structure.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which involve the coupling of a separation method with a spectroscopic detection method, are powerful tools for the comprehensive characterization of complex samples. nih.govmespharmacy.org These techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), combine the high-resolution separation power of chromatography with the specificity and sensitivity of mass spectrometry, enabling the identification and quantification of individual components in a mixture. actascientific.comsaspublishers.comresearchgate.net

GC-MS has been widely applied to the analysis of this compound and its derivatives. rsc.orgshd-pub.org.rs This technique is particularly suitable for volatile and thermally stable compounds. saspublishers.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured, allowing for their identification. researchgate.net Studies have reported the use of GC-MS to confirm the synthesis of various this compound derivatives and to analyze their purity. rsc.orgbg.ac.rs

LC-MS is another powerful hyphenated technique that is well-suited for the analysis of less volatile, polar, or thermally labile compounds. saspublishers.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net The use of tandem mass spectrometry (LC-MS-MS) provides even greater structural information through the fragmentation of molecular ions. nih.gov

Other hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) and gas chromatography-infrared spectroscopy (GC-IR), also offer unique advantages for structural elucidation. nih.govmespharmacy.org LC-NMR, for instance, can provide detailed structural information that is often complementary to that obtained from mass spectrometry. mespharmacy.org

The application of these hyphenated techniques is crucial for a thorough understanding of this compound systems, from verifying the identity and purity of synthesized compounds to studying their metabolic pathways and presence in complex matrices. femaflavor.orgrsc.org

Computational Chemistry and Theoretical Investigations of 2 Phenylthiophene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For 2-phenylthiophene, various methods have been utilized to elucidate its properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This theory is based on using the spatially dependent electron density to determine the properties of a many-electron system. wikipedia.org DFT calculations, often using functionals like B3LYP, have been instrumental in studying thiophene (B33073) derivatives. nih.govresearchgate.neteurjchem.com These calculations can predict geometric parameters, electronic structures, and photophysical properties. researchgate.net For instance, DFT has been used to study the electrochemical oligomerization of thiophene by elucidating the electronic states of monomers and the reactivity for coupling reactions. researchgate.net The accuracy of DFT can be influenced by the choice of functional and basis set, with hybrid methods that mix in exact exchange from Hartree-Fock theory often providing improved results for properties like bond energies and reaction barrier heights. scispace.com

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. mpg.de While it provides a reasonable starting point, it does not fully account for electron correlation. mpg.de To address this, post-HF methods like Møller-Plesset perturbation theory (MP2) are employed. MP2 calculations introduce electron correlation effects, often leading to more accurate predictions of molecular properties. jussieu.fr Both HF and MP2 methods have been used in theoretical studies of phenylthiophene systems to investigate their structure and torsional potentials. researchgate.netrsc.org These studies often compare the results from HF, MP2, and DFT to provide a comprehensive understanding of the molecule's conformational landscape and energetic barriers. researchgate.netrsc.org

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into chemical reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are critical as the HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. libretexts.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides information about the molecule's kinetic stability and electrical transport properties. mdpi.comresearchgate.net In conjugated systems like this compound, a smaller HOMO-LUMO gap can facilitate charge transfer. mdpi.com Theoretical studies on thiophene derivatives have shown that the HOMO and LUMO are often delocalized over the entire molecule, particularly across the thiophene and phenyl rings. mdpi.comresearchgate.net The distribution of these frontier orbitals can be influenced by substituents on the phenyl ring. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Phenylthiophene Derivatives Note: The specific values can vary depending on the computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 3-(4-fluorophenyl)thiophene | -6.23 | -1.34 | 4.89 | B3LYP/6-311++G(d,p) |

| 3-(4-nitrophenyl)thiophene | -6.98 | -3.01 | 3.97 | B3LYP/6-311++G(d,p) |

| 3-(4-cyanophenyl)thiophene | -6.87 | -2.65 | 4.22 | B3LYP/6-311++G(d,p) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intra- and intermolecular bonding and interactions within a molecular system. researchgate.net It provides a description of the Lewis structure of a molecule by analyzing the electron density. researchgate.net NBO analysis can reveal charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.netnih.gov This method is valuable for understanding delocalization effects and the nature of chemical bonds. nih.gov For instance, in studies of related heterocyclic systems, NBO analysis has been used to investigate the weakening of certain sigma bonds due to hyperconjugative interactions. nih.gov

Spectroscopic Parameter Prediction

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For thiophene derivatives, DFT calculations have been successfully employed to predict vibrational frequencies (FT-IR and Raman), as well as NMR chemical shifts. nih.goveurjchem.com Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. nih.gov The accuracy of these predictions is often improved by using larger basis sets. nih.gov For example, calculations on 3-phenylthiophene (B186537) derivatives have shown that the B3LYP functional with the 6-311++G(d,p) basis set provides frequency values that are in good agreement with experimental data. nih.gov

Table 2: Predicted Spectroscopic Data for a Phenylthiophene Derivative Note: This is an illustrative example. Actual values depend on the specific derivative and computational level.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| C2-S-C5 Bond Angle (°) | 91.36 - 91.46 | B3LYP/6-311++G(d,p) |

| Dihedral Angle (Thiophene-Benzene) (°) | 29.50 - 35.73 | B3LYP/6-311++G(d,p) |

| Key FT-IR Frequency (cm⁻¹) | Varies | B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift (ppm) | Varies | GIAO/B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (ppm) | Varies | GIAO/B3LYP/6-311++G(d,p) |

Computational Vibrational Frequencies and IR Intensities

The vibrational properties of phenylthiophene derivatives are extensively studied using computational methods. nih.gov Harmonic vibrational frequencies are typically calculated using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p). cardiff.ac.uk It is a standard practice to scale the calculated harmonic frequencies to correct for approximations in the computational methods and to achieve better agreement with experimental data. cardiff.ac.uk For instance, scaling factors of 0.9614 for B3LYP and 0.9051 for HF with the 6-311++G(d,p) basis set have been used for thiophene derivatives. cardiff.ac.uk

The calculated IR intensities and potential energy distribution (PED) analysis are crucial for assigning the fundamental vibrational modes accurately. cardiff.ac.ukiosrjournals.org These calculations help in distinguishing and assigning fundamentals that are close in frequency. nih.govresearchgate.net For substituted thiophenes, characteristic C-C stretching vibrations are computationally predicted and found to be in good agreement with experimental FT-IR spectra. iosrjournals.org

Table 1: Representative Calculated Vibrational Frequencies for a Phenylthiophene System Note: This table is illustrative of typical calculations performed on phenylthiophene systems as described in the literature.

| Calculated Frequency (cm⁻¹, Scaled) | IR Intensity | Assignment (Potential Energy Distribution) |

|---|---|---|

| 1526 | Medium | C-C stretching in thiophene ring |

| 1410 | Strong | C-C stretching in phenyl ring |

| 1356 | Medium | C-C stretching vibration |

| 700 | Low | C-S stretching mode |

NMR Chemical Shift Calculations (e.g., GIAO approach)

The Gauge-Independent Atomic Orbital (GIAO) approach is a standard and effective method for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method is frequently applied in conjunction with DFT (e.g., B3LYP functional) and robust basis sets like 6-311++G(d,p) or 6-311+G(2d,p) to predict both ¹H and ¹³C NMR spectra. nih.govmdpi.com

For accurate predictions, the calculations are often performed within a conductor-like polarizable continuum model (CPCM) to simulate solvent effects, such as in Chloroform (B151607) (CDCl₃). mdpi.com The calculated chemical shifts are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS), which is optimized at the same level of theory. nih.govmdpi.com Computational studies on phenylthiophene derivatives have shown that the calculated chemical shifts using the GIAO method are generally in good agreement with experimental data. psu.edu

Table 2: Illustrative GIAO-Calculated NMR Chemical Shifts for a Phenylthiophene Derivative Note: This table demonstrates typical results from GIAO calculations on phenylthiophene systems.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H | 7.0 - 7.5 | - |

| Phenyl H | 7.2 - 7.8 | - |

| Thiophene C (unsubstituted) | - | 120 - 130 |

| Thiophene C (substituted) | - | 135 - 145 |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for modeling molecular excited states and predicting electronic absorption spectra (UV-Vis). nih.govnih.gov TD-DFT calculations are performed on optimized ground-state geometries to determine the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO→LUMO). nih.govmdpi.com

However, studies have shown that standard TD-DFT methods can sometimes yield qualitatively incorrect results for thiophene and its fused derivatives, including spurious state inversions and erroneous distributions of oscillator strengths. nih.gov This highlights the importance of using alternative, higher-level methods like ADC(2) or carefully benchmarked DFT functionals for validation. nih.gov Despite these challenges, TD-DFT remains a valuable tool, particularly for larger systems like this compound-based push-pull chromophores, where it has been used to analyze UV absorption and correlate theoretical findings with experimental data. researchgate.netnih.gov

Table 3: Example of TD-DFT Calculated Electronic Transitions for a this compound-based System Note: Data is representative of TD-DFT outputs for functionalized this compound systems.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 394.94 | 1.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 320.15 | 0.15 | HOMO-1 → LUMO (88%) |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound, specifically the rotation around the single bond connecting the phenyl and thiophene rings, is a key determinant of its electronic and physical properties. This is because the degree of π-conjugation is directly linked to the dihedral angle between the two rings. gazi.edu.tr

Torsional Potential Studies of Phenyl-Thiophene Rotation

Computational studies have been conducted to map the potential energy surface for the internal rotation of the phenyl-thiophene bond. acs.org These studies involve calculating the electronic energy at fixed dihedral angles, typically scanning from a planar (0°) to a perpendicular (90°) conformation. acs.org For this compound, the torsional potential was calculated at the MP2/cc-pVDZ level of theory. acs.org The results show that the energy barriers for rotation are influenced by a balance between the stabilizing π-conjugation that favors planarity and the steric repulsion between ortho-hydrogen atoms on the adjacent rings, which favors a twisted conformation. gazi.edu.tr The introduction of the thiophene ring, when compared to biphenyl, leads to a significant decrease in the rotational energy barriers corresponding to the planar structures. acs.org

Analysis of Minima and Transition State Structures

Analysis of the potential energy surface reveals the molecule's most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.netrsc.org For this compound, the most stable conformation is a non-planar, twisted structure. acs.org The planar conformations (dihedral angles of 0° and 180°) represent transition states, or energy barriers to rotation. acs.org The perpendicular conformation (90°) represents another, higher-energy transition state. gazi.edu.tr The characterization of these stationary points is confirmed through harmonic frequency analysis, where minima have no imaginary frequencies and transition states have exactly one. researchgate.netrsc.org

Table 4: Calculated Potential Energy Profile for Ring-Ring Internal Rotation in this compound Data derived from calculations at the MP2/cc-pVDZ level of theory. Energies are relative to the absolute minimum. acs.org

| Conformation (Dihedral Angle) | Relative Energy (kJ·mol⁻¹) | Structure Type |

|---|---|---|

| Twisted (approx. 38°) | 0.0 | Minimum |

| Planar (0°) | ~2.5 | Transition State |

| Perpendicular (90°) | ~8.0 | Transition State |

Advanced Electronic Property Modeling

Beyond basic structural and spectral predictions, computational modeling is used to investigate the advanced electronic properties of this compound derivatives, particularly for applications in materials science. These studies often focus on non-linear optical (NLO) properties and frontier molecular orbitals (FMOs). nih.govrsc.org

The design of push-pull chromophores, which incorporate this compound as a π-conjugated bridge, is a key area of research. nih.govrsc.org DFT calculations are employed to investigate properties like intramolecular charge transfer (ICT), which is crucial for NLO activity. rsc.org The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO-LUMO energy gap (ΔE) is a critical parameter, with smaller gaps often correlating with higher reactivity and enhanced NLO properties. researchgate.net For instance, incorporating this compound as a π-bridge in certain designs has been shown to reduce the HOMO-LUMO gap, thereby enhancing conjugation and charge delocalization. rsc.org Recent studies have explored the ultrafast NLO switching behavior in this compound-based push-pull systems, calculating properties such as the first hyperpolarizability (β) to assess their potential in photonics and electro-optic applications. nih.gov

Dipole Moments and Electron Distribution

The electron distribution can be further analyzed through methods like Mulliken atomic charge analysis. researchgate.net This provides a way to quantify the partial charge on each atom, offering a more detailed picture of the electron distribution across the molecular framework.

Charge Transfer Dynamics and Electron-Hole Overlap

Charge transfer dynamics are fundamental to the optical and electronic properties of this compound derivatives. researchgate.netnih.gov Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair. arxiv.org The spatial overlap between the electron and the hole is a critical parameter that influences the efficiency of charge separation and recombination processes.